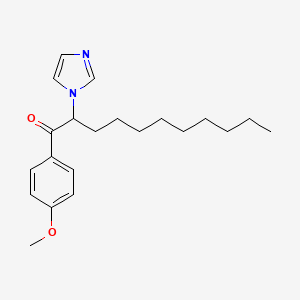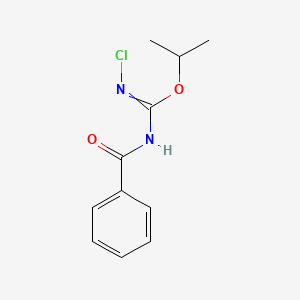![molecular formula C17H16O3 B14517057 Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate CAS No. 62469-93-6](/img/structure/B14517057.png)
Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a biphenyl group attached to an acetate moiety through an ether linkage. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate can be synthesized through the azeotropic dehydration of phenoxyacetic acid and allyl alcohol in the presence of benzene. The reaction is catalyzed by cerium sulfate and involves reflux conditions . The general reaction scheme is as follows:
Reactants: Phenoxyacetic acid and allyl alcohol.
Catalyst: Cerium sulfate.
Solvent: Benzene.
Conditions: Reflux.
Industrial Production Methods
In industrial settings, the production of Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate follows similar synthetic routes but on a larger scale. The process involves continuous distillation and purification to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Industry: It is used in the formulation of fragrances and flavors due to its aromatic properties.
Mécanisme D'action
The mechanism of action of Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in inflammation and cell proliferation . The compound’s ability to modulate this pathway makes it a potential candidate for therapeutic applications in diseases characterized by excessive inflammation and cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-1-en-2-yl acetate: An acetate ester with similar structural features but different functional groups.
N-(Prop-2-en-1-yl)acetamide: A compound with an amide group instead of an ester.
4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline: A compound with an aniline group attached to the prop-2-en-1-yl moiety.
Uniqueness
Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate is unique due to its biphenyl structure, which imparts distinct aromatic properties and potential biological activities. Its ability to interact with specific molecular targets, such as the STAT3 pathway, sets it apart from other similar compounds.
Propriétés
Numéro CAS |
62469-93-6 |
|---|---|
Formule moléculaire |
C17H16O3 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
prop-2-enyl 2-(4-phenylphenoxy)acetate |
InChI |
InChI=1S/C17H16O3/c1-2-12-19-17(18)13-20-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h2-11H,1,12-13H2 |
Clé InChI |
SDVCSTVLKITILT-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dioxaspiro[4.5]decane-6-propanol](/img/structure/B14516974.png)
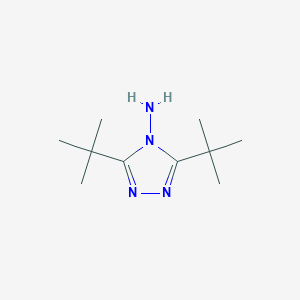
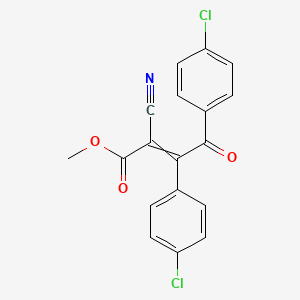

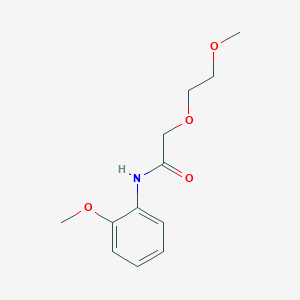
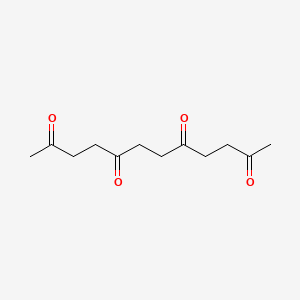
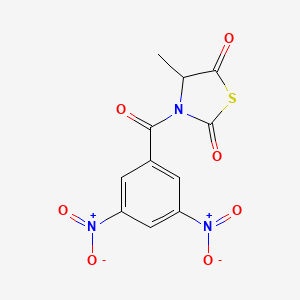
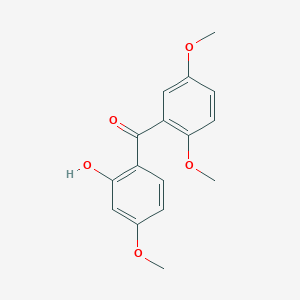
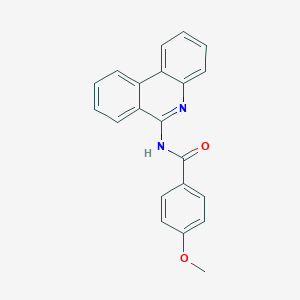
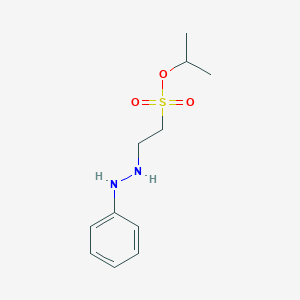
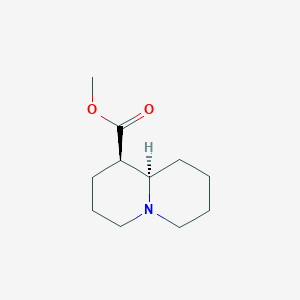
![Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-](/img/structure/B14517059.png)
